6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloroindole with an aldehyde in the presence of a reducing agent to form the tetrahydro-beta-carboline structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-beta-carboline to its corresponding beta-carboline derivative.
Reduction: Reduction reactions can further saturate the compound, potentially altering its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields beta-carboline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline
- 6-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
- 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline
Uniqueness
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline (6-Cl-THBC) is a beta-carboline derivative notable for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
6-Cl-THBC has the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol. The presence of the chlorine atom at the sixth position significantly influences its reactivity and biological interactions. This compound belongs to a class of compounds known as beta-carbolines, which are structurally related to indole alkaloids and are known for their neuropharmacological properties.
Biological Activities
Research indicates that 6-Cl-THBC exhibits several notable biological activities:
- Neuropharmacological Effects : It has been studied for its potential in neuroprotection and modulation of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
- Antimalarial Activity : In vitro studies have demonstrated that 6-Cl-THBC can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. It shows low cytotoxicity against human cell lines while effectively reducing parasitemia in various assays .
- Cytotoxicity : The compound has been evaluated against multiple cancer cell lines, showing moderate cytotoxicity with IC50 values in the micromolar range. Notably, derivatives of 6-Cl-THBC have been tested for their ability to inhibit tumor growth in various models .
The mechanisms through which 6-Cl-THBC exerts its effects are multifaceted:
- Protein Interactions : Studies suggest that 6-Cl-THBC interacts with specific proteins involved in signal transduction pathways. These interactions may alter cellular communication and contribute to its pharmacological effects.
- Inhibition of Enzymes : Some derivatives have shown inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For example, certain compounds derived from beta-carbolines exhibit strong inhibition against PDE11 .
- Modulation of Ion Channels : The compound may influence ion channel activity, particularly those involved in neurotransmitter release and neuronal excitability.
Antimalarial Efficacy
A study focused on a series of beta-carboline derivatives, including 6-Cl-THBC, revealed significant antimalarial activity. Compounds were screened against Plasmodium falciparum with promising results indicating that certain derivatives could inhibit parasite growth effectively while maintaining low toxicity towards human cells .
Cytotoxicity Against Cancer Cells
In another investigation, 6-Cl-THBC was tested against various human cancer cell lines (e.g., KB, DLD). The results indicated that while some derivatives showed moderate cytotoxicity, others demonstrated enhanced activity due to structural modifications at specific positions on the beta-carboline scaffold .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline | C₁₈H₁₇ClN₂ | Contains a methylphenyl group enhancing lipophilicity |
6-Chloro-2,3,4-trimethoxy-beta-carboline | C₁₁H₁₃ClN₂O₃ | Features methoxy groups which may alter solubility and activity |
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline | C₁₁H₁₃N₂O | Contains a methoxy group affecting receptor interactions |
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJWBRJNQZWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390242 | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23046-68-6 | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.